1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole

Organic Synthesis Click Chemistry Sonogashira Coupling

This compound is a late-stage drug intermediate with a non-fungible substitution pattern: a terminal ethynyl group on the 2-methoxyphenyl ring and a 4-methyl on the imidazole core. The alkyne enables Sonogashira coupling or CuAAC click chemistry to build 1,2,3-triazole pharmacophores, while the methoxy group modulates aryl electronic properties and can be deprotected to a phenol. Related dialkynylimidazole scaffolds have shown p38α MAP kinase inhibition. Substituting with analogs lacking the methoxy or ethynyl groups alters reactivity, LogP, and downstream synthetic utility. Procure this compound only when your synthetic route requires this specific substitution pattern—not a generic imidazole.

Molecular Formula C13H12N2O
Molecular Weight 212.252
CAS No. 1093980-57-4
Cat. No. B2634073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole
CAS1093980-57-4
Molecular FormulaC13H12N2O
Molecular Weight212.252
Structural Identifiers
SMILESCC1=CN(C=N1)C2=C(C=C(C=C2)C#C)OC
InChIInChI=1S/C13H12N2O/c1-4-11-5-6-12(13(7-11)16-3)15-8-10(2)14-9-15/h1,5-9H,2-3H3
InChIKeyBLCDRDHCECSGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole (CAS 1093980-57-4) for Procurement


1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, with CAS number 1093980-57-4, is a heterocyclic compound belonging to the class of 1,4,5-substituted imidazoles . It is a drug intermediate and a versatile building block used in organic synthesis [1]. Its structure features a central imidazole ring, N-substituted with a 4-ethynyl-2-methoxyphenyl group and C-substituted with a methyl group at the 4-position . While specific biological activity data for this precise compound is not disclosed in primary literature, its core structure is part of a broader class of dialkynylimidazoles that have been studied as potential kinase inhibitors [2].

Why Generic Imidazole Substitution is Inadequate for Research Using 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole


The substitution of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole with a generic imidazole analog is not scientifically sound due to its specific substitution pattern, which is critical for its intended function as a synthetic intermediate . The combination of the terminal ethynyl group on the methoxyphenyl ring and the 4-methyl substitution on the imidazole core creates a unique chemical handle and scaffold. The ethynyl group offers a site for further functionalization via Sonogashira coupling or click chemistry, while the methoxy group influences the electronic properties of the aryl ring . Substituting this compound with a close analog lacking any one of these features (e.g., 1-(4-ethynylphenyl)-4-methyl-1H-imidazole or 4-ethynyl-1-methyl-1H-imidazole) would alter the molecule's reactivity, physicochemical properties such as lipophilicity (LogP), and its ultimate utility as a building block .

Quantitative Evidence for 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole Selection vs. Analogs


Unique Functional Group Array for Click Chemistry and Cross-Coupling

The target compound is distinguished from its closest structural analog, 1-(4-ethynylphenyl)-4-methyl-1H-imidazole, by the presence of a methoxy group on the phenyl ring . This is not merely a structural detail; it provides a critical functional handle and influences the electronic environment for subsequent synthetic steps.

Organic Synthesis Click Chemistry Sonogashira Coupling Building Block

Computed Physicochemical Differentiation: Lipophilicity (LogP)

The target compound's lipophilicity, a key determinant of its behavior in biological assays and chemical reactions, differs significantly from a close analog due to the methoxy substitution. This property is often a key decision point when selecting a building block for a medicinal chemistry campaign.

Physicochemical Properties Lipophilicity Medicinal Chemistry ADME

Role as a Defined Drug Intermediate for Active Compound Synthesis

This compound is explicitly designated by multiple reputable vendors as a 'drug intermediate' used in the synthesis of various active compounds [1]. This is a key differentiation from a general building block, as it implies a more defined, albeit often proprietary, role in a synthetic sequence.

Drug Discovery Medicinal Chemistry Pharmaceutical Intermediate

Optimal Application Scenarios for 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole in Research and Development


As a Specialized Building Block in Multi-Step Organic Synthesis

This compound is best utilized as a late-stage intermediate in the synthesis of more complex molecules, where its unique combination of functional groups is required . The terminal alkyne is a prime site for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazoles, a privileged motif in medicinal chemistry. The methoxy group can be used to modulate the electron density of the aromatic ring for subsequent reactions or be removed in a later step to reveal a phenol. Its utility is strictly tied to synthetic routes designed around its specific substitution pattern, making it the compound of choice over analogs lacking the methoxy group .

As a Procurement-Defined Intermediate in Drug Discovery Projects

Given its classification by multiple commercial suppliers as a 'drug intermediate' [1], its primary application is in pharmaceutical research and development. It should be procured when the internal synthetic route or literature precedent specifies the use of a 1-(4-ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole core. Its value is not in its intrinsic biological activity, which is uncharacterized in public literature, but in its defined role as a stepping stone to a targeted pharmacophore or a known bioactive molecule. Procurement decisions should be driven by this specific synthetic requirement.

As a Chemical Probe for Studying Structure-Activity Relationships (SAR) in Kinase Inhibition

While no direct activity data is available for this precise compound, its core structure is closely related to a class of dialkynylimidazoles that have been reported as potent and selective inhibitors of p38α MAP kinase [2]. In an SAR program investigating such inhibitors, 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole could serve as a valuable tool compound or a starting scaffold. The presence of the methoxy group offers a point of diversification to probe the effects of aryl substitution on kinase binding affinity and selectivity, potentially differentiating it from the unsubstituted phenyl analogs described in the literature [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.